2-chloro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

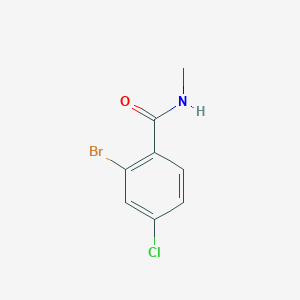

“2-chloro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide” is an organic compound . It belongs to the class of organic compounds known as benzamides . The molecular formula is C15H13ClF3NO3S, with an average mass of 379.782 Da and a monoisotopic mass of 379.025665 Da .

Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring attached to a carboxamido substituent . It also contains a trifluoromethyl group, which is a common feature in many pharmaceuticals .Applications De Recherche Scientifique

Development of Progesterone Receptor Antagonists

A study by Yamada et al. (2016) introduced a novel class of nonsteroidal progesterone receptor (PR) antagonists, utilizing benzenesulfonanilide derivatives. This research underscores the compound's potential in treating diseases like uterine leiomyoma and endometriosis, among others, by exploiting the benzenesulfonanilide structure as a new scaffold for PR antagonism. The research aimed to develop selective PR modulators, highlighting a significant application in reproductive health and oncology (Yamada et al., 2016).

Anticancer Activity

Żołnowska et al. (2016) synthesized and evaluated a series of benzenesulfonamide derivatives for their anticancer activities. The study demonstrated that certain analogs significantly inhibited the proliferation of human cancer cell lines, inducing apoptosis and showcasing potential as anticancer agents. This research reveals the compound's application in developing new therapeutic options for cancer treatment (Żołnowska et al., 2016).

Carbonic Anhydrase Inhibition

Nocentini et al. (2016) conducted a study on benzenesulfonamide derivatives incorporating triazole moieties, showing potent inhibition against human carbonic anhydrase isoforms. These findings are crucial for developing treatments for glaucoma and other conditions where carbonic anhydrase activity is implicated, presenting an application in ophthalmology and systemic disease management (Nocentini et al., 2016).

Synthetic Applications in Organic Chemistry

Familoni (2002) highlighted the role of benzenesulfonamide in directed metalation group (DMG) methodologies, showing its vast potential in arylsulfonamides' metalation and subsequent applications in heterocyclic synthesis. This application is essential for creating complex organic molecules, underlining the compound's significance in advancing synthetic organic chemistry (Familoni, 2002).

Orientations Futures

Propriétés

IUPAC Name |

2-chloro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClF3NO3S/c16-12-8-4-5-9-13(12)24(22,23)20-10-14(21,15(17,18)19)11-6-2-1-3-7-11/h1-9,20-21H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFKHGFKEZNRHHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC=C2Cl)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClF3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

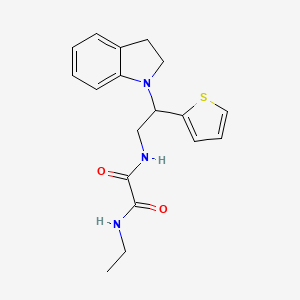

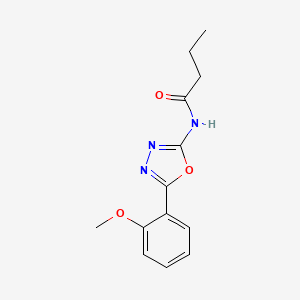

![3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(3-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2451728.png)

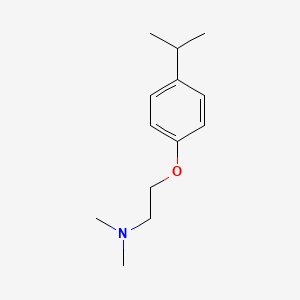

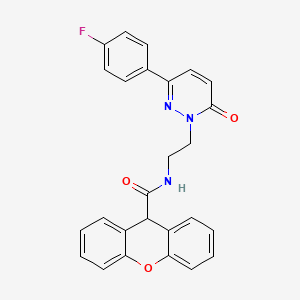

![2-(ethylthio)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzamide](/img/structure/B2451731.png)

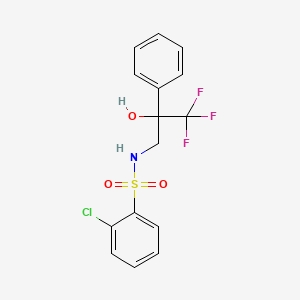

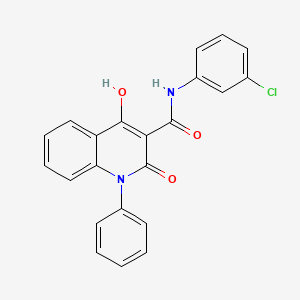

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2451732.png)

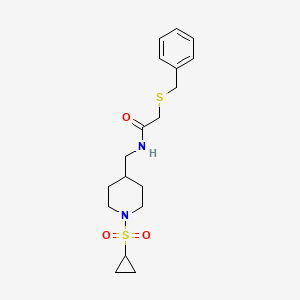

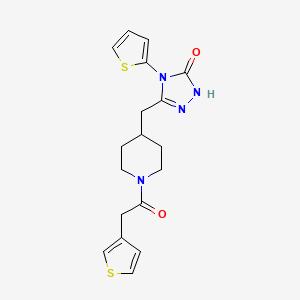

![methyl 1-[2-[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetyl]oxyacetyl]piperidine-4-carboxylate](/img/structure/B2451748.png)